molecular formula C11H20O4 B14349647 Dimethyl methyl(pentyl)propanedioate CAS No. 98061-04-2

Dimethyl methyl(pentyl)propanedioate

Cat. No.: B14349647
CAS No.: 98061-04-2
M. Wt: 216.27 g/mol
InChI Key: AHQUXASNCLXEQP-UHFFFAOYSA-N
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Description

Dimethyl methyl(pentyl)propanedioate is an organic compound that belongs to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl methyl(pentyl)propanedioate can be synthesized through the esterification of propanedioic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions include heating the mixture to a temperature of around 60-70°C and maintaining it for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a similar esterification process but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product. Industrial production also involves stringent quality control measures to meet the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl methyl(pentyl)propanedioate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and other functionalized compounds.

Scientific Research Applications

Dimethyl methyl(pentyl)propanedioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of dimethyl methyl(pentyl)propanedioate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl propanedioate:

    Methyl propionate: Another ester with a simpler structure, used in similar applications.

Uniqueness

Dimethyl methyl(pentyl)propanedioate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its pentyl group provides additional hydrophobic interactions, making it suitable for specific applications where other esters may not be as effective.

Properties

CAS No.

98061-04-2

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

dimethyl 2-methyl-2-pentylpropanedioate

InChI

InChI=1S/C11H20O4/c1-5-6-7-8-11(2,9(12)14-3)10(13)15-4/h5-8H2,1-4H3

InChI Key

AHQUXASNCLXEQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(C(=O)OC)C(=O)OC

Origin of Product

United States

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